molecular formula C17H16ClN3O3S B2636554 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate CAS No. 1396874-73-9

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate

Cat. No.: B2636554
CAS No.: 1396874-73-9
M. Wt: 377.84
InChI Key: JVBKOTAUIPBPDR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Azetidine Ring Formation: The benzo[d]thiazole derivative is then reacted with an appropriate azetidine precursor, such as 3-chloroazetidine, under basic conditions to form the azetidine ring.

    Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring by reacting the azetidine derivative with 3,5-dimethylisoxazole-4-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, using reagents such as sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate: Lacks the isoxazole moiety, which may result in different chemical and biological properties.

    1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)carboxylate: Similar structure but with a carboxylate group instead of an acetate group, potentially affecting its reactivity and applications.

Uniqueness

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-9-12(10(2)24-20-9)6-15(22)23-11-7-21(8-11)17-19-16-13(18)4-3-5-14(16)25-17/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBKOTAUIPBPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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